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molecular formula C6H13NO2 B8802619 1-Methoxypiperidin-4-ol CAS No. 93841-20-4

1-Methoxypiperidin-4-ol

Cat. No. B8802619
M. Wt: 131.17 g/mol
InChI Key: SMXILXHGRZEYOP-UHFFFAOYSA-N
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Patent
US08574607B2

Procedure details

Under an atmosphere of argon, 200 ml ethanol was cooled to 10° C. and 3.7 g sodium borohydride was added. A solution of 25 g 1-methoxy-piperidin-4-one (prepared according to J. Org. Chem. 1961, 26, 1867-74) in 200 ml ethanol was added to the stirred suspension, while the temperature was kept in the range of 15-20° C. Then the mixture was stirred at ambient temperature for 3 hours. 50 ml aqueous ammonium chloride was added slowly and then the solvent evaporated. The residue was purified by chromatography on silica gel, using ethyl acetate as a solvent. Thus, 22.8 g 1-methoxy-piperidin-4-ol was obtained.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][N:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1.[Cl-].[NH4+]>C(O)C>[CH3:3][O:4][N:5]1[CH2:10][CH2:9][CH:8]([OH:11])[CH2:7][CH2:6]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CON1CCC(CC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept in the range of 15-20° C
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CON1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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